molecular formula C17H23BrN2O3 B512038 ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate CAS No. 587002-09-3

ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate

Cat. No.: B512038
CAS No.: 587002-09-3
M. Wt: 383.3g/mol
InChI Key: IIMWBFQWFOAHPG-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate is a structurally complex indole derivative characterized by multiple functional groups:

  • Position 1: Methyl group (N-substitution).
  • Position 2: Diethylaminomethyl group [(CH₂CH₃)₂NCH₂-].
  • Position 3: Ethyl ester (-COOEt).
  • Position 5: Hydroxyl (-OH).
  • Position 6: Bromine substituent.

Indole derivatives are widely studied due to their pharmacological relevance, including anti-hepatitis B virus (HBV) activity and neuroprotective effects .

Properties

IUPAC Name

ethyl 6-bromo-2-(diethylaminomethyl)-5-hydroxy-1-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3/c1-5-20(6-2)10-14-16(17(22)23-7-3)11-8-15(21)12(18)9-13(11)19(14)4/h8-9,21H,5-7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMWBFQWFOAHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C2=CC(=C(C=C2N1C)Br)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to the modulation of enzyme activity. This compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them, thereby affecting the overall biochemical processes within the cell.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. This compound may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It may bind to receptors or enzymes, leading to changes in their conformation and activity. This binding can result in the inhibition or activation of enzyme activity, ultimately affecting cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation, leading to the formation of metabolites with different biological activities. The temporal effects of this compound may also depend on its concentration and the duration of exposure in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound may undergo biotransformation, leading to the formation of metabolites that can further interact with metabolic enzymes. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues or cellular compartments can influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity.

Biological Activity

Ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family, notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Bromine atom at the 6-position
  • Diethylamino group at the 2-position
  • Hydroxy group at the 5-position of the indole ring

Its molecular formula is C18H24BrN2O3C_{18}H_{24}BrN_2O_3 with a molecular weight of approximately 398.3 g/mol. The unique structural features suggest significant biological activity, particularly in medicinal chemistry and pharmacology.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It acts as an inhibitor of the FabG enzyme, which is crucial in bacterial fatty acid biosynthesis. This inhibition has been shown to affect various ESKAPE pathogens, which are known for their antibiotic resistance.

Table 1: Antibacterial Efficacy Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

The broad-spectrum inhibition against multiple strains indicates its promise in combating antibiotic resistance and suggests potential applications in clinical settings .

The mechanism of action involves interference with bacterial fatty acid synthesis, which is essential for cell membrane integrity and function. By inhibiting FabG, the compound disrupts the production of fatty acids necessary for bacterial growth and replication.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on ESKAPE Pathogens :
    • Objective : To assess the antibacterial efficacy against ESKAPE pathogens.
    • Findings : The compound demonstrated significant inhibitory effects on all tested strains, with MIC values indicating potent antibacterial activity.
  • Cytotoxicity Assessment :
    • Objective : To evaluate cytotoxic effects on human carcinoma cell lines.
    • Results : A dose-dependent decrease in cell viability was observed in PC3 (prostate cancer) cells, with IC50 values indicating effective cytotoxicity without significant effects on normal cells .
  • Comparative Analysis with Similar Compounds :
    • A comparative study was conducted with structurally similar compounds to understand the unique properties of this compound.
    • The analysis highlighted differences in biological activity profiles, particularly emphasizing its specific interactions with bacterial targets .

Scientific Research Applications

Research has shown that ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate exhibits significant antibacterial properties, particularly as an inhibitor of the FabG enzyme. FabG plays a crucial role in bacterial fatty acid biosynthesis, making it a target for developing new antibacterial agents. The compound has demonstrated broad-spectrum inhibition against various ESKAPE pathogens, which are known for their antibiotic resistance .

Synthesis and Derivatization

The synthesis of this compound typically involves multiple steps, allowing for further derivatization to enhance its biological activity. Methods include the introduction of various functional groups that can modify its interaction with biological targets . For instance, lead optimization studies have resulted in the development of analogues that maintain or improve inhibition potency against FabG enzymes from different bacterial strains .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Biological Activity
Ethyl 6-bromo-5-hydroxy-1-methylindole-3-carboxylateLacks diethylamino groupAntimicrobial activity
Ethyl 6-bromo-2-(dimethylamino)methyl)-5-hydroxy-1-methylindoleDifferent amine substitutionPotential antibacterial activity
Methyl 6-bromo-(phenylthio)methyl)-5-hydroxyindoleContains phenylthio group instead of diethylaminoDifferent enzymatic inhibition profile

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the potential of this compound as a valuable compound in drug development .

Case Studies and Research Findings

Several studies have focused on the efficacy of this compound against bacterial strains:

Case Study 1: Inhibition of FabG Enzymes

A study demonstrated that this compound effectively inhibited FabG orthologs from various pathogens, showcasing its potential as a broad-spectrum antibacterial agent. The research revealed that modifications to the compound's structure could enhance its inhibitory effects .

Case Study 2: Antimicrobial Resistance

Research highlighted the compound's ability to combat antibiotic-resistant strains by targeting the FabG enzyme, suggesting it could be part of a new strategy to address the growing issue of antimicrobial resistance .

Comparison with Similar Compounds

Substituent Variations at Position 2

The diethylaminomethyl group at position 2 distinguishes the target compound from analogs with alternative substituents:

Compound Name Position 2 Substituent Key Properties/Bioactivity Molecular Weight (g/mol) Reference
Target Compound (Diethylamino)methyl Potential enhanced solubility due to tertiary amine; unstudied bioactivity ~385 (estimated)
Ethyl 6-bromo-2-(sulfinylmethyl)-1-methyl-... (3,4-Difluorophenylsulfinyl)methyl Anti-HBV activity (IC₅₀: 3.6–6.37 µg/mL) ~550–600
Ethyl 6-bromo-2-(phenylsulfanylmethyl)-... Phenylsulfanylmethyl Antioxidant potential; moderate log P ~450
Ethyl 6-bromo-4-((dimethylamino)methyl)-... (Dimethylamino)methyl (position 4) Higher polarity; possible CNS activity 385.25

Key Observations :

  • Nitrogen-based substituents (e.g., diethylaminomethyl) may improve water solubility compared to sulfur-based groups (e.g., sulfanylmethyl), enhancing bioavailability .
  • Sulfinylmethyl analogs exhibit potent anti-HBV activity, suggesting that position 2 substituents significantly influence antiviral mechanisms .

Role of Position 3 Ester Group

The ethyl ester at position 3 is conserved across most analogs (e.g., ), indicating its role in:

  • Stabilizing the indole core.
  • Facilitating membrane permeability via moderate lipophilicity (log P ~2–3) .

Impact of Bromine and Hydroxyl Groups

  • Hydroxyl at position 5 : Critical for hydrogen bonding in biological targets (e.g., HBV protease inhibition) .

Q & A

Q. What synthetic methodologies are effective for preparing ethyl 6-bromo-2-[(diethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate?

The synthesis of this indole derivative typically involves multi-step reactions, including alkylation, azide-alkyne cycloaddition (CuAAC), and functional group modifications. For example, similar indole derivatives are synthesized via copper-catalyzed reactions in PEG-400/DMF mixtures, yielding products with ~46–50% efficiency after purification via flash column chromatography (70:30 EtOAc:hexane) . Key steps include:

  • Azide-alkyne coupling : Optimized with CuI catalysis at room temperature.
  • Purification challenges : Residual DMF removal requires heating to 90°C under vacuum .
  • Structural confirmation : 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} are critical for verifying substituent positions and purity.

Q. How can researchers validate the structural integrity of this compound?

Routine analytical techniques include:

  • NMR spectroscopy : Assign peaks for the diethylamino group (δ\delta ~3.2–3.7 ppm for CH2_2), bromine-substituted indole ring (δ\delta ~6.8–7.2 ppm), and ester carbonyl (δ\delta ~165–170 ppm in 13C NMR^{13}\text{C NMR}) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 427.0757 for analogous compounds) .
  • TLC monitoring : Use Rf_f values (e.g., 0.22–0.30 in EtOAc:hexane) to track reaction progress .

Advanced Research Questions

Q. What strategies address low yields during the introduction of the diethylamino-methyl group?

Low yields (~50%) in alkylation steps may arise from steric hindrance or competing side reactions. Mitigation strategies:

  • Temperature control : Conduct reactions at 0–5°C to minimize byproduct formation.
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amino group during coupling, followed by deprotection .
  • Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to improve reaction selectivity .

Q. How do crystallographic techniques resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SHELX software suite) is critical for resolving:

  • Tautomerism : The 5-hydroxy group may adopt keto-enol tautomeric forms, affecting hydrogen-bonding networks.
  • Steric effects : Bulky diethylamino-methyl groups can distort the indole ring plane, impacting biological activity .
  • Validation : Compare experimental bond lengths/angles (e.g., C–Br: ~1.89 Å) with density functional theory (DFT) calculations .

Q. What contradictions exist in biological activity data for structurally similar indole derivatives?

For example:

  • Anti-HBV activity : Ethyl 6-bromo derivatives with imidazole substituents show IC50_{50} values of 3.6–6.37 μg/mL, while methoxy-substituted analogs exhibit reduced potency .
  • Antioxidant vs. cytotoxic effects : Hydroxy groups enhance radical scavenging but may increase toxicity via redox cycling .
    Resolution : Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing Br with Cl or CF3_3) and evaluating pharmacokinetic parameters .

Q. How can researchers optimize purification for scale-up synthesis?

  • Chromatography alternatives : Use recrystallization (e.g., EtOAc/hexane) for higher-throughput batches.
  • DMF removal : Implement azeotropic distillation with toluene to eliminate residual solvent .
  • HPLC-MS monitoring : Detect impurities (e.g., de-brominated byproducts) early in the process .

Methodological Challenges and Solutions

Q. Why do NMR spectra sometimes show unexpected splitting patterns for the diethylamino group?

  • Dynamic effects : Rotation around the C–N bond in the diethylamino group can cause signal broadening.
  • Solution : Acquire spectra at low temperatures (−40°C) to "freeze" conformers and simplify splitting .

Q. How to differentiate regioisomers during functionalization of the indole core?

  • Selective bromination : Use N-bromosuccinimide (NBS) in acetic acid to target the 6-position .
  • Directing groups : Introduce a temporary methoxy group at the 5-position to guide electrophilic substitution, followed by deprotection .

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